molecular formula C28H20FN5O2S B12131943 (5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12131943
M. Wt: 509.6 g/mol
InChI Key: BLPFKMZSIOWWAP-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule featuring a thiazolo-triazolone core fused with substituted pyrazole and phenyl groups. Its structural complexity arises from the integration of fluorine, methoxy, and methyl substituents, which modulate electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C28H20FN5O2S

Molecular Weight

509.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H20FN5O2S/c1-17-7-6-8-19(13-17)26-30-28-34(32-26)27(35)24(37-28)15-20-16-33(21-9-4-3-5-10-21)31-25(20)18-11-12-23(36-2)22(29)14-18/h3-16H,1-2H3/b24-15-

InChI Key

BLPFKMZSIOWWAP-IWIPYMOSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)F)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)F)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted phenylhydrazines, thioamides, and aldehydes. The key steps could involve:

    Formation of the pyrazole ring: This can be achieved by reacting substituted phenylhydrazines with α,β-unsaturated carbonyl compounds.

    Thiazole ring formation: This step might involve the cyclization of thioamides with α-haloketones.

    Final assembly: The final step could involve the condensation of the intermediate compounds to form the desired thiazolo[3,2-b][1,2,4]triazole structure.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. It could be tested for various biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure might allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives, focusing on substituent variations and their impact on properties:

Table 1: Key Structural Analogues and Substituent Profiles
Compound ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo-triazolone R1: 3-fluoro-4-methoxyphenyl; R2: 3-methylphenyl ~527.56* Fluorine enhances electronegativity; methoxy improves solubility
() Thiazolo-triazolone R1: 4-ethoxy-3-methylphenyl; R2: 4-methoxyphenyl ~537.59 Ethoxy and methyl groups increase steric bulk; reduced polarity
(: Compound 4) Thiazole-pyrazole R1: 4-chlorophenyl; R2: 4-fluorophenyl ~494.91 Halogen substituents enhance antimicrobial activity
() Triazole-pyrazole hybrid R1: 4-cyanophenyl; R2: phenyl ~326.36 Cyanophenyl enhances π-π stacking; lower molecular weight

*Calculated based on molecular formula.

Key Observations:
  • Steric Effects : The 3-methylphenyl group in the target compound introduces moderate steric hindrance, whereas bulkier substituents (e.g., 4-ethoxy-3-methylphenyl in ) may reduce conformational flexibility .
  • Halogenated Derivatives : Chloro and bromo analogues () exhibit antimicrobial activity, suggesting that the fluorine in the target compound could similarly enhance bioactivity while reducing toxicity .
Crystallography:
  • Isostructural compounds () crystallize in triclinic systems (P‾1 symmetry) with planar conformations, except for perpendicular fluorophenyl groups. Similar structural analysis for the target compound would require SHELXL refinement () .

Biological Activity

The compound (5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a thiazole and pyrazole core, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C24H22FN3O3S2
  • Molecular Weight : 483.6 g/mol
  • CAS Number : 624724-63-6

Structural Features

The compound features a thiazolo[3,2-b][1,2,4]triazole framework, which is associated with various biological activities. The presence of the fluorinated phenyl and methoxy groups enhances its pharmacological properties.

PropertyValue
Molecular FormulaC24H22FN3O3S2
Molecular Weight483.6 g/mol
CAS Number624724-63-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Properties : The thiazolidinone component may inhibit specific enzymes involved in inflammatory pathways.
  • Anticancer Activity : The pyrazole moiety has been linked to enhanced binding affinity to cancer-related targets.

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
  • Antioxidant Effects : Preliminary data indicate that it may scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Cell Viability Studies : In vitro assays demonstrated that the compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantFree radical scavenging
AnticancerReduced viability in cancer cell lines

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Anti-inflammatory Effects : A study published in PubMed Central evaluated the anti-inflammatory properties of similar pyrazole derivatives and found significant inhibition of TNF-α and IL-6 at low concentrations, indicating that this compound may share similar efficacy .
  • Anticancer Research : Another study demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on breast cancer cells. The findings suggest that modifications to the pyrazole ring can enhance anticancer activity .

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